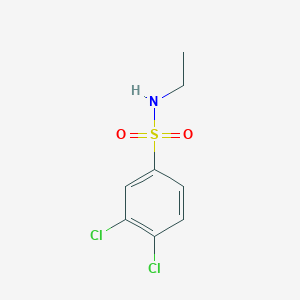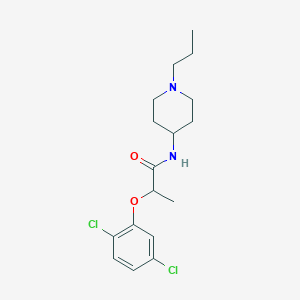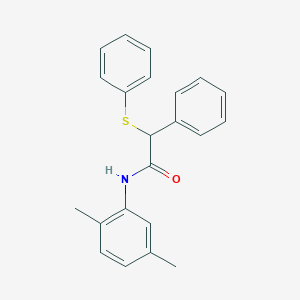
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea, also known as DFD-01, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This urea derivative has been found to exhibit promising anti-tumor activity, making it a subject of interest in cancer research.
Mecanismo De Acción
The mechanism of action of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is not yet fully understood. However, it is believed that N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea exerts its anti-tumor effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been found to inhibit the activity of the enzyme Aurora A kinase, which plays a role in mitosis and cell division.
Biochemical and Physiological Effects:
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. Additionally, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been found to have anti-inflammatory properties, which may contribute to its therapeutic potential in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can cause significant toxicity in normal cells. However, one limitation of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is its poor solubility, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea. One area of interest is the development of more effective formulations of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea and its potential therapeutic applications in other diseases beyond cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea in humans.
Métodos De Síntesis
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenyl isocyanate with 2,4-difluoroaniline in the presence of a base. The resulting intermediate is then treated with urea to form the final product, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea.
Aplicaciones Científicas De Investigación
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is effective against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-(2,4-dibromophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2N2O/c14-7-1-3-11(9(15)5-7)18-13(20)19-12-4-2-8(16)6-10(12)17/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPKGDVGLTMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenyl)-3-(2,4-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)